1-Thyminylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is characterized by the presence of an acetic acid moiety attached to the thymine base. The compound has the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . Thymine-1-acetic acid is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymine-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of thymine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thymine moiety, resulting in the formation of thymine-1-acetic acid .
Industrial Production Methods: Industrial production of thymine-1-acetic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Thymine-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert thymine-1-acetic acid into its reduced forms, such as alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Thymine-1-acetic acid has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving DNA analogs and nucleic acid chemistry.
Wirkmechanismus
The mechanism by which thymine-1-acetic acid exerts its effects is primarily through its interaction with nucleic acids and metal ions. The compound can form coordination complexes with metals, influencing their chemical properties and reactivity. In biological systems, thymine-1-acetic acid can interact with DNA and RNA, potentially affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Uracil-1-acetic acid: Similar in structure but with uracil instead of thymine.
Cytosine-1-acetic acid: Contains cytosine as the nucleobase.
Adenine-1-acetic acid: Features adenine as the nucleobase.
Uniqueness: Thymine-1-acetic acid is unique due to its specific interactions with thymine-specific enzymes and receptors. Its ability to form stable coordination complexes with metals also distinguishes it from other nucleobase derivatives .
Eigenschaften
Molekularformel |
C7H10N2O4 |
---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h4H,2-3H2,1H3,(H,10,11)(H,8,12,13) |
InChI-Schlüssel |
FKIJCYQMNZNYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.